9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)
Description
9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) is a symmetric 2,2'-bipyridine derivative substituted at the 4,4'-positions with nonan-1-ol (9-carbon alkyl chains terminating in hydroxyl groups). This structure confers amphiphilic properties, combining the rigid aromatic bipyridine core with flexible hydrophobic chains and polar hydroxyl termini. Such features suggest applications in host-guest chemistry, coordination complexes, and materials science.
Properties
CAS No. |
827605-89-0 |
|---|---|
Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
9-[2-[4-(9-hydroxynonyl)pyridin-2-yl]pyridin-4-yl]nonan-1-ol |
InChI |
InChI=1S/C28H44N2O2/c31-21-13-9-5-1-3-7-11-15-25-17-19-29-27(23-25)28-24-26(18-20-30-28)16-12-8-4-2-6-10-14-22-32/h17-20,23-24,31-32H,1-16,21-22H2 |
InChI Key |
IFKSYBHQWZALBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCCCCCCO)C2=NC=CC(=C2)CCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) typically involves the coupling of bipyridine derivatives with nonanol. Common methods include:
Suzuki Coupling: This method involves the reaction of halogenated bipyridine with boronic acid derivatives of nonanol in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses stannanes instead of boronic acids.
Negishi Coupling: This method employs organozinc compounds for the coupling reaction.
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) undergoes several types of chemical reactions:
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The bipyridine core can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological imaging and as a probe for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9,9’-([2,2’-Bipyridine]-4,4’-diyl)bis(nonan-1-ol) is primarily based on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The bipyridine core binds to metal ions, forming stable complexes.
Electron Transfer: Facilitates electron transfer processes in catalytic reactions.
Molecular Recognition: Acts as a molecular probe for detecting specific ions or molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Bipyridine Derivatives with Alkyl/Functional Substituents
Table 1: Structural and Property Comparison
Key Observations :
- Substituent Reactivity: Chloromethyl and phosphonic acid derivatives (e.g., ) are optimized for covalent anchoring in solar cells, whereas nonanol’s hydroxyl groups may enable weaker hydrogen bonding or coordination.
- Host-Guest Chemistry: Fluorenol-based H3 () exhibits selective solvent inclusion, suggesting nonanol’s longer alkyl chains could modify cavity size and guest affinity.
Physical and Chemical Properties
Table 2: Property Analysis
| Property | 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | H3 (Fluorenol Derivative) |
|---|---|---|---|
| Molecular Weight | ~532 g/mol (estimated) | 297.16 g/mol | ~500 g/mol (estimated) |
| Solubility | Amphiphilic (polar aprotic solvents) | Low (hydrophobic) | Moderate in THF, ether |
| Thermal Stability | High (long alkyl chains resist degradation) | Moderate (reactive Cl groups) | High (rigid fluorenol core) |
| Coordination Ability | Weak (terminal -OH) | None (requires derivatization) | None (host-guest focus) |
Notes:
- Nonanol’s hydroxyls may enable hydrogen bonding in supramolecular assemblies, unlike inert alkyl or halide substituents.
- Thermal stability is enhanced by alkyl chain length compared to chloromethyl derivatives ().
Biological Activity
9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) is a complex organic compound characterized by a bipyridine core linked to nonanol chains. This compound has garnered attention in various fields due to its potential biological activities, particularly in coordination chemistry and drug delivery systems.
Chemical Structure and Properties
The compound's structure features two nonanol chains attached to a bipyridine moiety, which enhances its ability to coordinate with metal ions. This property is crucial for its biological applications, as it can influence various biochemical pathways.
The primary mechanism of action for 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) involves:
- Metal Ion Coordination : The bipyridine core effectively binds metal ions, forming stable complexes that can modulate biological processes.
- Electron Transfer : The compound facilitates electron transfer processes in catalytic reactions, which may influence cellular signaling pathways.
- Molecular Recognition : It acts as a molecular probe for detecting specific ions or molecules within biological systems.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies have shown that derivatives of bipyridine compounds exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were found to be in the range of 3.6 to 11.0 µM, indicating significant activity against these cancer types .
- Apoptosis Induction : Studies suggest that compounds similar to 9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol) can induce apoptosis in cancer cells through mechanisms independent of p53 pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of bipyridine derivatives:
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various bipyridine derivatives on HCT-116 and MCF-7 cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 3.6 µM against the tested cancer lines .
- Table 1 summarizes the cytotoxic activity of selected compounds:
Compound ID Cell Line IC50 (µM) 135 HCT-116 3.6 143 MCF-7 4.5 150 HeLa 5.5 - Mechanisms of Action :
-
Molecular Interaction Studies :
- Molecular docking studies suggest that the bipyridine core can interact with various biological targets, enhancing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
